molecular formula C25H32N6O B12823947 2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol

2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol

Cat. No.: B12823947
M. Wt: 432.6 g/mol
InChI Key: POERAARDVFVDLO-UHFFFAOYSA-N
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Description

NVP-LEQ-506 is a small molecule that belongs to the class of organic compounds known as n-arylpiperazines. These compounds contain a piperazine ring where the nitrogen ring atom carries an aryl group. NVP-LEQ-506 has been used in trials studying the treatment of advanced solid tumors, recurrent or refractory medulloblastoma, and locally advanced or metastatic basal cell carcinoma .

Properties

Molecular Formula

C25H32N6O

Molecular Weight

432.6 g/mol

IUPAC Name

2-[5-[4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl]pyrazin-2-yl]propan-2-ol

InChI

InChI=1S/C25H32N6O/c1-17-16-30(11-12-31(17)23-15-26-22(14-27-23)25(4,5)32)24-19(3)18(2)21(28-29-24)13-20-9-7-6-8-10-20/h6-10,14-15,17,32H,11-13,16H2,1-5H3

InChI Key

POERAARDVFVDLO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=NC=C(N=C2)C(C)(C)O)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthetic route for NVP-LEQ-506 involves the preparation of a piperazine derivative. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the piperazine ring. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

NVP-LEQ-506 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activities. The compound may influence various biochemical pathways, potentially leading to therapeutic applications.

Potential Biological Activities

  • Anticancer Properties : Compounds similar to this structure have shown promise in anticancer activity due to their ability to interfere with cellular processes.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are critical in treating various chronic diseases.
  • Neuroprotective Effects : Given the structural complexity, there is potential for neuroprotective applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of derivatives of this compound. Results indicated that modifications in the bipyrazine structure significantly enhanced cytotoxicity against cancer cell lines. The study emphasized the importance of functional group positioning for activity enhancement.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory potential of similar compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that 2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol could serve as a lead compound for further development as an anti-inflammatory agent.

Mechanism of Action

NVP-LEQ-506 exerts its effects by inhibiting the smoothened protein, which is a key component of the Hedgehog signaling pathway. This pathway regulates cell growth, migration, invasion, and stem cell behavior. By inhibiting the smoothened protein, NVP-LEQ-506 can suppress cancer formation, reduce the proliferation of cancer cells, trigger apoptosis, and suppress cancer stem cell activity .

Comparison with Similar Compounds

NVP-LEQ-506 is a second-generation inhibitor of the smoothened protein. Similar compounds include:

    Vismodegib: Another smoothened inhibitor used in the treatment of basal cell carcinoma.

    Sonidegib: A smoothened inhibitor used in the treatment of advanced basal cell carcinoma.

    Glasdegib: A smoothened inhibitor used in the treatment of acute myeloid leukemia.

NVP-LEQ-506 is unique in its high intrinsic potency and good pharmacokinetic properties, which result in excellent efficacy in rodent tumor models of medulloblastoma .

Biological Activity

The compound 2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Chemical Formula : C24_{24}H28_{28}N6_6O
  • Molecular Weight : 473.6 g/mol
  • CAS Number : 1204975-42-7

Structural Features

The structure features several notable components:

  • A pyridazine ring that contributes to its biological activity.
  • A bipyrazine moiety which is often associated with various pharmacological effects.
  • Hydroxyl (-OH) group indicating potential for hydrogen bonding and solubility in biological systems.

Research indicates that this compound may function as an inhibitor of the Smoothened (SMO) protein, which is part of the Hedgehog signaling pathway. This pathway is crucial in various developmental processes and is implicated in several cancers.

Inhibition Studies

In vitro studies have shown that derivatives of this compound exhibit significant inhibitory effects on SMO activity. For instance, a related compound demonstrated an IC50_{50} value of 45 nM against SMO, suggesting potent activity in disrupting aberrant signaling pathways associated with tumor growth .

Pharmacological Effects

  • Antitumor Activity :
    • Case studies have reported that compounds within this class can inhibit tumor cell proliferation in various cancer types, including basal cell carcinoma and medulloblastoma.
    • A study highlighted the efficacy of similar compounds in reducing tumor volume in xenograft models .
  • Neuroprotective Effects :
    • Preliminary research suggests potential neuroprotective properties due to the ability to modulate neuroinflammatory responses. In animal models, administration of related compounds resulted in decreased levels of pro-inflammatory cytokines .
  • Antimicrobial Activity :
    • Some derivatives have shown promising results against bacterial strains, indicating a broad-spectrum antimicrobial effect. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound exhibits significant biological activity, it also presents potential toxicity at higher concentrations. Acute toxicity studies have shown LD50 values greater than 1000 mg/kg in rodent models, suggesting a relatively safe profile for further development .

Summary of Biological Activities

Activity TypeObservationsReference
SMO InhibitionIC50 = 45 nM
Antitumor EfficacyReduced tumor volume in xenograft models
NeuroprotectionDecreased pro-inflammatory cytokines
AntimicrobialEffective against multiple bacterial strains
ToxicityLD50 > 1000 mg/kg

Case Study 1: Antitumor Efficacy in Xenograft Models

A study involving human cancer cell lines demonstrated that administration of the compound led to a significant reduction in tumor growth compared to control groups. The mechanism was attributed to the inhibition of SMO signaling pathways.

Case Study 2: Neuroprotective Effects

In a model of neuroinflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in significantly lower levels of TNF-alpha and IL-6, indicating a modulatory effect on inflammatory responses.

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound via pyridazine-pyrazole condensation?

Methodological Answer:
The synthesis involves a multi-step condensation and rearrangement process. Key steps include:

  • Condensation: Reacting intermediates (e.g., hydrazines or pyrimidine derivatives) in ethanol under reflux (80–90°C) for 6–12 hours .
  • Rearrangement: Using acetic acid or ethanol/AcOH with sodium acetate to facilitate pyrazole ring formation .
  • Purification: Recrystallization from DMF-EtOH (1:1) mixtures or column chromatography improves yield and purity .
    Optimal conditions require strict stoichiometric control and inert atmospheres to avoid side reactions.

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and stereochemistry, particularly for the tetrahydro-2H-bipyrazinyl and propan-2-ol moieties .
  • HPLC: Purity assessment using C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .
  • FTIR: Identifies functional groups (e.g., hydroxyl stretches at 3200–3400 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardized Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls to minimize variability .
  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values under controlled conditions (pH, temperature) to compare potency .
  • Metabolic Stability Tests: Evaluate compound degradation in liver microsomes to explain discrepancies in in vivo vs. in vitro results .
  • Structural Analog Comparison: Cross-reference activities of derivatives (e.g., pyrazoline analogs) to identify pharmacophore requirements .

Advanced: What experimental strategies are recommended for analyzing environmental stability and degradation pathways?

Methodological Answer:

  • Abiotic Studies: Expose the compound to UV light, varying pH (3–10), and temperatures (25–60°C) to simulate environmental conditions. Monitor degradation via LC-MS .
  • Biotic Studies: Use soil or microbial consortia to assess biodegradation pathways. Identify metabolites using high-resolution mass spectrometry .
  • QSAR Modeling: Predict persistence and bioaccumulation using logP and topological polar surface area (TPSA) values .

Basic: What purification methods are most effective post-synthesis?

Methodological Answer:

  • Recrystallization: Use DMF-EtOH (1:1) or hexane-EtOAc mixtures to remove polar/non-polar impurities .
  • Column Chromatography: Employ silica gel with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) for complex mixtures .
  • Flash Chromatography: Accelerate purification using automated systems with UV-guided fraction collection .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., kinases or GPCRs). Validate with crystal structures of analogous compounds (e.g., pyrazoline derivatives) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • Pharmacophore Mapping: Align electrostatic and hydrophobic features with known active compounds to prioritize synthesis targets .

Basic: How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test Brønsted acids (e.g., HCl) vs. Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency .
  • Solvent Optimization: Compare ethanol, DMF, and THF for solubility and reaction rates. Ethanol/AcOH mixtures often balance cost and yield .
  • DoE (Design of Experiments): Apply factorial designs to optimize temperature, stoichiometry, and reaction time .

Advanced: What strategies mitigate challenges in stereochemical control during synthesis?

Methodological Answer:

  • Chiral Auxiliaries: Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce desired configurations .
  • Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) for enantioselective hydrogenation .
  • X-ray Crystallography: Resolve stereochemistry ambiguities by co-crystallizing intermediates with heavy atoms (e.g., bromine) .

Basic: What are the critical stability-indicating parameters for long-term storage?

Methodological Answer:

  • Thermal Stability: Conduct TGA/DSC to determine decomposition temperatures (typically >150°C) .
  • Light Sensitivity: Store in amber vials under nitrogen to prevent photodegradation .
  • Hygroscopicity: Use Karl Fischer titration to monitor moisture uptake; store with desiccants .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockout: Target putative receptors (e.g., kinases) in cell lines to confirm pathway involvement .
  • Metabolomics: Use LC-HRMS to track metabolite changes in treated vs. untreated systems .
  • SPR (Surface Plasmon Resonance): Measure real-time binding kinetics to purified target proteins .

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